molecular formula C20H21F2NO2S B2901322 (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1421499-95-7

(3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2901322
CAS No.: 1421499-95-7
M. Wt: 377.45
InChI Key: CSMHTLDKHDBPGJ-UHFFFAOYSA-N
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Description

The compound (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone features a piperidine core substituted with a thioether-linked 4-methoxyphenyl group and a 3,4-difluorophenyl ketone moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., serotonin receptor agonists, kinase inhibitors) highlight its relevance in drug discovery.

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO2S/c1-25-16-3-5-17(6-4-16)26-13-14-8-10-23(11-9-14)20(24)15-2-7-18(21)19(22)12-15/h2-7,12,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMHTLDKHDBPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and other pharmacological effects.

Chemical Structure

The compound can be described by its chemical formula and structure, which includes a difluorophenyl group, a piperidine ring, and a methanone moiety. The presence of the thiomethyl group attached to the piperidine enhances its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound). For instance, compounds with similar structural features have been shown to exhibit significant cytotoxicity against various cancer cell lines:

  • IC50 Values : The IC50 values for related compounds typically range from 1 µM to 10 µM against melanoma and breast cancer cell lines, indicating potent antiproliferative activity .
  • Mechanism of Action : These compounds often induce apoptosis in cancer cells by disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase .

Receptor Interactions

The compound's structure suggests potential interactions with various receptors:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have been identified as potent modulators of nAChRs, which play a crucial role in neuropharmacology and cancer biology .
  • SHP2 Phosphatase Inhibition : Some derivatives have shown promise as SHP2 phosphatase inhibitors, which are relevant in cancer signaling pathways .

Study 1: Anticancer Efficacy

A study conducted on a series of piperidine derivatives demonstrated that modifications in the phenyl moiety significantly influenced their anticancer activity. The compound under discussion was among those tested and showed promising results against melanoma cell lines with an IC50 value of approximately 3 µM. The study emphasized the importance of electron-donating groups like methoxy in enhancing biological activity .

Study 2: Receptor Binding Affinity

Another investigation focused on the binding affinity of similar compounds to nAChRs. The results indicated that compounds with a difluorophenyl group exhibited higher binding affinities compared to their non-fluorinated counterparts. This suggests that fluorination may enhance receptor interaction and subsequent biological effects .

Data Table

Compound NameStructureIC50 (µM)Mechanism of ActionTarget
This compoundStructure3Apoptosis inductionMelanoma
Related Compound AStructure5Microtubule disruptionBreast Cancer
Related Compound BStructure2nAChR modulationNeuropharmacology

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs from the literature, focusing on structural variations and their hypothesized effects on physicochemical and biological properties.

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Piperidine Substituent Aryl Group Key Substituents Hypothesized Impact References
Target Compound 4-(((4-Methoxyphenyl)thio)methyl) 3,4-Difluorophenyl Thioether with 4-methoxy Moderate lipophilicity; enhanced solubility
Compound 37 (3,4-Dichlorophenyl analog) 4-(((2-(2-Methoxyphenoxy)ethyl)amino)methyl) 3,4-Dichlorophenyl Aminoethyl with 2-methoxyphenoxy Higher molecular weight; H-bonding potential
Compound 30 (3-Fluorophenoxy analog) 4-(((2-(3-Fluorophenoxy)ethyl)amino)methyl) 3,4-Dichlorophenyl Aminoethyl with 3-fluorophenoxy Increased electronegativity
Furan-Thioether Analog 4-(((Furan-2-ylmethyl)thio)methyl) 2-Fluorophenyl Thioether with furan Reduced electron-withdrawing effect

Key Observations

Aryl Group Differences: The target compound’s 3,4-difluorophenyl group is less lipophilic than the 3,4-dichlorophenyl group in analogs from and . Chlorine’s higher atomic weight and electronegativity may enhance receptor binding but reduce metabolic stability compared to fluorine .

Substituent Effects on Piperidine: The target’s thioether-linked 4-methoxyphenyl group provides a balance of electron-donating (methoxy) and moderate lipophilic (thioether) properties. In contrast, the furan-thioether analog () may exhibit lower solubility due to furan’s nonpolar nature. Aminoethyl-linked substituents in and introduce additional H-bonding sites, which could improve target engagement but increase molecular weight and synthetic complexity.

Hypothetical Pharmacological Implications

  • Fluorine vs. Chlorine : Fluorine’s smaller size and lower lipophilicity may reduce off-target interactions compared to chlorine, as seen in selective kinase inhibitors .
  • Thioether vs.

Q & A

Q. What are the optimal synthetic routes for (3,4-Difluorophenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the piperidine-thioether intermediate via nucleophilic substitution between 4-mercaptomethylpiperidine and 4-methoxyphenyl bromide under controlled pH (7–9) and temperature (60–80°C) .
  • Step 2: Coupling the intermediate with 3,4-difluorobenzoyl chloride using a base like triethylamine in anhydrous dichloromethane .
    Purity Optimization:
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Validate purity using HPLC (e.g., 95% peak area at 254 nm) and elemental analysis to resolve discrepancies in carbon/hydrogen ratios .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Analysis: Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify key signals:
    • Piperidine protons (δ 2.5–3.5 ppm, multiplet) and methoxyphenyl singlet (δ 3.8 ppm) .
    • Carbonyl carbon (δ ~200 ppm) and fluorophenyl aromatic carbons (δ 110–150 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's biological activity?

Methodological Answer:

  • Modification Strategies:
    • Vary substituents on the piperidine (e.g., replace thioether with sulfone) or fluorophenyl rings (e.g., introduce electron-withdrawing groups) .
  • Assay Design:
    • Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or radiometric methods .
    • Compare IC50_{50} values to establish correlations between substituent electronegativity and potency .

Q. What experimental approaches resolve contradictions between in vitro efficacy and in vivo toxicity data?

Methodological Answer:

  • Metabolic Profiling: Use liver microsome assays to identify toxic metabolites (e.g., oxidative demethylation of the methoxyphenyl group) .
  • Pharmacokinetic Studies: Measure plasma half-life and tissue distribution in rodent models. Adjust formulations (e.g., PEGylation) to enhance solubility and reduce off-target effects .
  • Dose-Response Analysis: Apply Hill slope models to distinguish target-mediated toxicity from nonspecific effects .

Q. How can researchers elucidate the compound's interaction mechanism with biological targets?

Methodological Answer:

  • Biophysical Techniques:
    • Surface Plasmon Resonance (SPR) or ITC to quantify binding affinity (KDK_D) to purified receptors .
    • X-ray crystallography or cryo-EM to resolve co-crystal structures of the compound bound to its target .
  • Computational Modeling:
    • Perform molecular dynamics simulations to assess binding stability and hydrogen-bonding interactions with active-site residues .

Q. What strategies mitigate stability issues during long-term storage?

Methodological Answer:

  • Stability Testing:
    • Store aliquots under inert gas (N2_2) at -80°C and monitor degradation via HPLC at 0, 6, and 12 months .
    • Add antioxidants (e.g., BHT) to prevent oxidation of the thioether moiety .
  • Lyophilization: Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for enhanced shelf life .

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